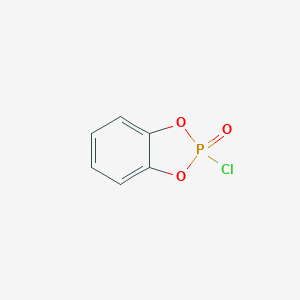

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

描述

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (CAS 6609-64-9) is a five-membered heterocyclic compound with the molecular formula C₂H₄ClO₃P and a molecular weight of 142.48 g/mol . Its structure consists of a phosphorus atom bonded to two oxygen atoms, a chlorine atom, and an ethylene glycol backbone, forming a cyclic chlorophosphate. Commonly referred to as ethylene cycl-chlorophosphate, it is widely used in biochemistry as a phosphorylating agent for modifying nucleosides, nucleotides, and other substrates . The compound’s reactive chlorine atom at the 2-position enables nucleophilic substitution reactions, making it valuable in synthetic organic chemistry .

属性

IUPAC Name |

2-chloro-1,3,2λ5-benzodioxaphosphole 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSGKPLIWNTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OP(=O)(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061735 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-17-8 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylene phosphorochloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylene phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENYLENE PHOSPHOROCHLORIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3UJ78WT5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a phosphorus-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a dioxaphosphole ring with a chlorine substituent and an oxide group. This unique structure contributes to its diverse biological activities.

- Molecular Formula : C8H6ClO3P

- CAS Number : 1499-17-8

Antimicrobial Properties

Research indicates that 1,3,2-benzodioxaphosphole derivatives exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 18 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 15 | 100 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Reactive oxygen species |

| A549 | 35 | Cell cycle arrest |

The biological activity of 1,3,2-benzodioxaphosphole is attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Membrane Disruption : The interaction with lipid membranes can compromise cell integrity.

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of 1,3,2-benzodioxaphosphole. The results indicated that modifications to the chlorine substituent significantly enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of structure-activity relationships in optimizing therapeutic efficacy.

Toxicological Assessment

A toxicological assessment revealed that while the compound exhibits promising biological activities, it also poses certain risks. Acute toxicity tests in mice indicated an LD50 value of approximately 320 mg/kg when administered intravenously. Chronic exposure studies suggested potential reproductive toxicity and mutagenic effects.

科学研究应用

Antimicrobial Activity

1,3,2-Benzodioxaphosphole derivatives have demonstrated significant antimicrobial properties . Research indicates that these compounds can effectively inhibit the growth of various microorganisms:

- Fungal Inhibition : Effective against Curvularia lunata and Aspergillus niger.

- Bacterial Inhibition : Notable effects against Bacillus subtilis and Klebsiella pneumoniae .

These findings suggest potential applications in developing new antimicrobial agents for medical use.

Organic Synthesis and Polymer Additives

The compound is also utilized in organic synthesis as well as in the formulation of polymeric materials. It acts as an additive that can inhibit radical degradation during polymerization processes. This property makes it valuable in creating stable polymers with enhanced durability .

Case Study: Radical Degradation Inhibition

In a study by Nasibullin et al. (2014), the incorporation of 1,3,2-benzodioxaphosphole derivatives into polymer matrices was shown to significantly enhance their resistance to oxidative degradation under thermal stress.

Pharmaceutical Research

While not primarily a pharmaceutical agent, the compound's chemical structure allows for exploration in drug development. Its derivatives are being investigated for their potential roles in creating new medications due to their unique reactivity and stability .

Materials Science

In the realm of materials science , 1,3,2-benzodioxaphosphole derivatives are being studied for their applications in advanced electronic materials:

- Organic Light-Emitting Diodes (OLEDs) : These compounds are being explored as components in OLED technology due to their ability to facilitate charge transport and improve light emission efficiency .

Separation Techniques

The compound is amenable to analysis through various chromatographic techniques. For instance, it can be effectively separated using reverse-phase High-Performance Liquid Chromatography (HPLC) methods. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

HPLC Application

A study demonstrated that using Newcrom R1 HPLC columns allowed for the efficient separation of 1,3,2-benzodioxaphosphole from impurities, showcasing its utility in analytical chemistry .

Diabetic and Antioxidant Assessments

Recent evaluations have highlighted the potential of these compounds in medical research beyond antimicrobial applications. Studies indicate that they may possess antioxidant properties , making them candidates for further investigation in diabetes-related research .

Summary Table of Applications

相似化合物的比较

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | 6609-64-9 | C₂H₄ClO₃P | 142.48 | Cl at P, ethylene glycol backbone |

| 1,3,2-Benzodioxaphosphole, 2,2,2-trichloro-2,2-dihydro | 2007-97-8 | C₆H₄Cl₃O₂P | 245.43 | Three Cl atoms at P, benzene ring |

| 2-Phenoxy-1,3,2-benzodioxaphosphole | 4591-40-6 | C₁₂H₉O₃P | 232.17 | Phenoxy group at P |

| 2-Chloro-4(5)-(dichlorophosphoryloxy)-1,3,2-benzodioxaphosphole 2-oxide | N/A | C₆H₄Cl₃O₅P₂ | ~340.76* | Cl at P, dichlorophosphoryloxy substituent |

*Calculated based on formula.

Key Observations :

- Aromatic vs. Aliphatic Backbone : The trichloro derivative incorporates a benzene ring, enhancing stability but reducing solubility in polar solvents compared to the ethylene glycol-based main compound .

- Functional Groups: The phenoxy-substituted analog (CAS 4591-40-6) replaces Cl with an aromatic phenoxy group, altering electronic properties and reactivity .

Reactivity and Chemoselectivity

- Main Compound (CAS 6609-64-9) : The Cl atom at phosphorus undergoes nucleophilic substitution, making it ideal for phosphorylation. Its small size and aliphatic backbone facilitate reactions in biochemical systems .

- Trichloro Derivative (CAS 2007-97-8) : The presence of three Cl atoms may lead to stepwise substitution reactions, as seen in its IR spectra (strong P-Cl stretches at ~500 cm⁻¹) . However, steric hindrance from the benzene ring could slow reactivity compared to the main compound.

- Dichlorophosphoryloxy Derivative : In reactions with PCl₅, this compound exhibits chemoselectivity dependent on substituent positions (4(5)- vs. 2-chloro), highlighting the influence of steric and electronic factors .

Physical Properties and Stability

| Property | Main Compound (CAS 6609-64-9) | Trichloro Derivative (CAS 2007-97-8) | Phenoxy Derivative (CAS 4591-40-6) |

|---|---|---|---|

| Boiling Point | Not reported | Likely higher due to aromaticity | ~250–300°C (estimated) |

| Solubility | Polar solvents (e.g., DMF) | Low in polar solvents | Soluble in aromatic solvents |

| Hydrolytic Stability | Moderate | Low (reactive Cl atoms) | High (stable phenoxy group) |

- Hydrolytic Sensitivity: The trichloro derivative’s multiple Cl atoms increase susceptibility to hydrolysis, whereas the phenoxy analog’s aromatic group enhances stability .

准备方法

Reaction Conditions and Solvent Effects

The choice of solvent significantly impacts the efficiency of the intermediate synthesis. Chloroform, toluene, xylene, and dichloroethane have been evaluated, with chloroform demonstrating superior performance in stabilizing reactive intermediates. For example, a 1:1 molar ratio of terephthaloyl moiety to PCl₃ in chloroform at −10°C yielded 69.8% of the intermediate. By contrast, toluene under similar conditions produced only 59.0%, likely due to reduced solubility of reactants.

Table 1: Synthesis of 2-Chloro-1,3,2-Dioxaphospholane Under Varied Conditions

| Embodiment | Molar Ratio (PCl₃:Terephthaloyl) | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1 | Chloroform | −10°C to 25°C | 69.8 |

| 3 | 2:1 | Toluene | 0°C to 25°C | 59.0 |

| 4 | 4:1 | Xylene | 10°C to 25°C | 67.7 |

| 5 | 1:1 | Dichloroethane | −20°C to 25°C | 61.7 |

Molar Ratio Optimization

Excess PCl₃ is critical for driving the reaction to completion. While a 1:1 molar ratio achieved moderate yields (61.7–69.8%), increasing the PCl₃ to 4:1 improved yields to 67.7% in xylene. However, further escalation to a 5:1 ratio resulted in diminishing returns (62.8%), suggesting an optimal stoichiometric balance between reagent availability and side-product formation.

Oxidation to this compound

The second step involves the oxidation of 2-chloro-1,3,2-dioxaphospholane using ozone under anhydrous conditions. This step converts the phosphorus center from a +3 to a +5 oxidation state, forming the target oxide.

Ozonation Parameters

Ozone flow rate and reaction duration are pivotal in determining oxidation efficiency. A flow rate of 250 mL/min over 3 hours at 20°C in toluene yielded 75.5% of the target compound, whereas higher flow rates (450 mL/min) or prolonged exposure (6 hours) led to decomposition and reduced yields.

Table 2: Oxidation of 2-Chloro-1,3,2-Dioxaphospholane to the 2-Oxide

| Embodiment | Solvent | Ozone Flow Rate (mL/min) | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chloroform | 450 | 5 | 0°C | 70.9 |

| 3 | Toluene | 250 | 3 | 20°C | 75.5 |

| 4 | Xylene | 300 | 1 | −5°C | 59.1 |

| 5 | Chloroform | 200 | 6 | −5°C | 63.6 |

Solvent and Temperature Influence

Polar solvents like chloroform facilitated higher ozone solubility, but toluene emerged as the optimal medium due to its ability to stabilize reactive intermediates at moderate temperatures (20°C). Sub-zero temperatures (−5°C) in xylene or dichloroethane systems reduced reaction rates, underscoring the importance of thermal equilibrium in ozonation.

Comparative Analysis of Preparation Methods

A side-by-side evaluation of the two-step process reveals critical dependencies:

-

Intermediate Synthesis : Chloroform at −10°C with a 1:1 PCl₃ ratio maximizes intermediate yield (69.8%).

-

Oxidation : Toluene at 20°C with a 250 mL/min ozone flow rate optimizes oxide formation (75.5%).

-

Cumulative Yield : The combined process achieves a theoretical maximum of 52.7% (69.8% × 75.5%), though practical yields may vary due to purification losses.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide?

The compound is synthesized via nucleophilic substitution reactions. For example, 2-chlorobenzo-1,3,2-dioxaphosphole reacts with alcohols (e.g., benzyl alcohol) in the presence of triethylamine as a base, yielding derivatives with ~68% efficiency under anhydrous conditions . Additionally, it serves as a precursor for synthesizing cyclic diguanosine monophosphate (c-di-GMP) analogs and amino carboxylates, requiring controlled temperatures (e.g., 0–25°C) and inert atmospheres to prevent hydrolysis .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- Mass-analyzed threshold ionization (MATI) spectroscopy : Determines adiabatic ionization energies (e.g., 75.242 ± 0.6 cm⁻¹) and assigns vibrational modes via comparison with DFT/TDDFT calculations .

- NMR and X-ray crystallography : Used to confirm structural integrity and purity in related phosphorylated derivatives (e.g., in benzoxaborole synthesis) .

- Vibrational spectroscopy : Matches experimental IR/Raman data with theoretical modes computed using hybrid functionals like B3LYP .

Advanced: How do density functional theory (DFT) methods improve the understanding of its electronic structure and reactivity?

DFT with exact-exchange functionals (e.g., B3LYP) and gradient corrections provides thermochemical accuracy (±2.4 kcal/mol for atomization energies) and predicts ionization potentials . The Colle-Salvetti correlation-energy formula, integrated into DFT, models electron correlation effects, enabling precise calculations of molecular orbitals and charge distribution . These methods also resolve discrepancies between experimental MATI spectra and theoretical vibrational assignments .

Advanced: How can researchers address contradictions between experimental and computational data for this compound?

Discrepancies often arise in vibrational mode assignments and ionization energies. To mitigate this:

- Benchmark multiple functionals : Test hybrid (B3LYP) vs. pure DFT functionals to identify systematic errors .

- Include solvent effects : Use polarizable continuum models (PCM) for reactions in solution phases.

- Validate with high-resolution spectroscopy : Cross-reference MATI or photoelectron spectra with TDDFT-calculated excited-state transitions .

Basic: What safety protocols are essential when handling this compound?

The compound is classified as Skin Corrosion Category 1B (WGK 3), requiring:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : In airtight containers under inert gas (e.g., N₂) to prevent moisture-induced degradation .

Advanced: How does the compound’s reactivity vary under different catalytic conditions?

Reactivity is sensitive to catalysts and solvents:

- Base-mediated reactions : Triethylamine facilitates nucleophilic substitutions with alcohols or amines, while stronger bases (e.g., NaH) may induce ring-opening .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, whereas protic solvents can hydrolyze the phosphole ring .

Basic: What role does this compound play in synthesizing biologically active molecules?

It is a key intermediate for:

- Cyclic dinucleotides : Used to prepare c-di-GMP analogs, which regulate bacterial biofilm formation .

- Phosphorylated benzoxaboroles : Synthesized via Pudovik reactions for antimicrobial and antifungal applications .

Advanced: Why is exact exchange critical in DFT studies of this phosphorus heterocycle?

Exact exchange in functionals like B3LYP improves accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) by accounting for nonlocal electron interactions. Becke’s 1993 work demonstrated that hybrid functionals reduce average absolute deviations in atomization energies to 2.4 kcal/mol compared to gradient-only corrections . This is vital for predicting reaction pathways and intermediates in phosphorylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。